2-(3,4-Dichlorophenyl)benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)benzoxazole, also known as DCBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it an ideal candidate for use in a variety of laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dichlorophenyl)benzoxazole has been used in a variety of scientific research applications. One of the most significant uses of 2-(3,4-Dichlorophenyl)benzoxazole is in the development of fluorescent probes. These probes are used to detect and visualize biological molecules such as proteins and nucleic acids. 2-(3,4-Dichlorophenyl)benzoxazole is also used in the development of sensors for the detection of metal ions. Additionally, 2-(3,4-Dichlorophenyl)benzoxazole has been studied for its potential use in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dichlorophenyl)benzoxazole involves the formation of a complex with biological molecules such as proteins and nucleic acids. This complex formation results in a change in the fluorescence properties of 2-(3,4-Dichlorophenyl)benzoxazole, which can be detected and measured. The exact mechanism of action of 2-(3,4-Dichlorophenyl)benzoxazole is still being studied, but it is believed to involve interactions with specific amino acid residues in proteins and specific nucleotide sequences in nucleic acids.
Biochemische Und Physiologische Effekte
2-(3,4-Dichlorophenyl)benzoxazole has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to bind to specific proteins and nucleic acids, which can result in changes in their function. Additionally, 2-(3,4-Dichlorophenyl)benzoxazole has been shown to have potential anti-cancer properties, although more research is needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-Dichlorophenyl)benzoxazole has several advantages for use in laboratory experiments. It is a highly sensitive fluorescent probe that can detect very low concentrations of biological molecules. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for many researchers. However, 2-(3,4-Dichlorophenyl)benzoxazole also has some limitations. It is not suitable for use in vivo, as it cannot penetrate cell membranes. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(3,4-Dichlorophenyl)benzoxazole. One area of interest is the development of new fluorescent probes based on the structure of 2-(3,4-Dichlorophenyl)benzoxazole. Additionally, researchers are exploring the potential use of 2-(3,4-Dichlorophenyl)benzoxazole in the treatment of cancer and other diseases. Finally, there is ongoing research into the mechanism of action of 2-(3,4-Dichlorophenyl)benzoxazole, which could lead to a better understanding of its potential applications in scientific research.
Conclusion:
In conclusion, 2-(3,4-Dichlorophenyl)benzoxazole is a promising compound for use in scientific research. Its unique structure and fluorescence properties make it an ideal candidate for the development of fluorescent probes and sensors. Additionally, its potential anti-cancer properties and other biochemical effects make it an interesting target for drug development. While there are some limitations to its use in laboratory experiments, there are many potential future directions for research involving 2-(3,4-Dichlorophenyl)benzoxazole.
Synthesemethoden
The synthesis of 2-(3,4-Dichlorophenyl)benzoxazole involves the reaction of 3,4-dichloroaniline with salicylaldehyde in the presence of a base. The resulting product is then purified through recrystallization. This method has been widely used to produce high-quality 2-(3,4-Dichlorophenyl)benzoxazole for use in scientific research.
Eigenschaften
CAS-Nummer |
3164-12-3 |
---|---|
Produktname |
2-(3,4-Dichlorophenyl)benzoxazole |
Molekularformel |
C13H7Cl2NO |
Molekulargewicht |
264.1 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7Cl2NO/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H |
InChI-Schlüssel |
DSLOEULHWIEJEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Andere CAS-Nummern |
3164-12-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.